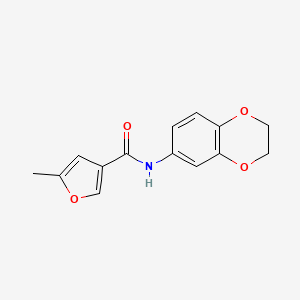

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-furamide is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. While direct studies on this specific compound may be limited, research on similar compounds provides valuable insights into synthesis methods, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic aromatic units to more complex structures through reactions like acylation, cyclization, and functional group modifications. For example, the synthesis of N-substituted imidazolylbenzamides and their derivatives involves coupling reactions and subsequent modifications to introduce specific functional groups (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-furamide is characterized by X-ray crystallography, NMR, and other spectroscopic methods. These analyses reveal the conformation, stereochemistry, and electronic structure, critical for understanding the compound's reactivity and interaction with biological targets. For instance, studies on benzamides and benzothiazole derivatives highlight the significance of structural features in their biological activity (Younes et al., 2020).

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

Compounds with similar structures have been synthesized and evaluated for their cardiac electrophysiological activity, indicating the potential of such molecules in developing treatments for arrhythmias. For instance, N-substituted imidazolylbenzamides have shown potency in vitro similar to that of known selective class III agents, hinting at the replacement viability of certain groups to produce desired electrophysiological activities (Morgan et al., 1990).

Antiplasmodial Activities

Another domain of interest is the synthesis of derivatives aimed at combating malaria. For example, N-acylated furazan-3-amine derivatives have shown activity against different strains of Plasmodium falciparum, showcasing the structure-activity relationship critical in developing potent antiplasmodial agents (Hermann et al., 2021).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of benzamide derivatives have been explored, indicating their potential in treating infections. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungi, demonstrating significant antimicrobial properties (Sethi et al., 2016).

Melanoma Cytotoxicity

Research into benzamide derivatives conjugated with alkylating cytostatics has shown potential for targeted drug delivery in melanoma cells, enhancing the efficacy of chemotherapy in melanoma treatment (Wolf et al., 2004).

Herbicide Development

Benzamides have also been identified as herbicidally active compounds, suggesting their utility in agricultural applications. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been noted for its potential in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-6-10(8-19-9)14(16)15-11-2-3-12-13(7-11)18-5-4-17-12/h2-3,6-8H,4-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJAXSSCKSOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6974185 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)